4-ブロモ-2-クロロ-6-メチルフェニル クロロアセテート

説明

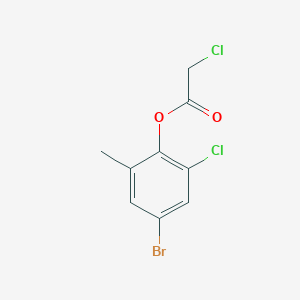

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a useful research compound. Its molecular formula is C9H7BrCl2O2 and its molecular weight is 297.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2-chloro-6-methylphenyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-methylphenyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤の合成

この化合物は、有望な抗菌活性を示すさまざまな誘導体の合成に使用されます。 例えば、誘導体は、病原体による薬剤耐性を克服するために合成され、細菌種と真菌種の両方に対して有効性を示しています 。これらの誘導体の分子構造は、分光分析データによって確認され、その活性は、比濁法などの方法を使用して評価されます。

抗がん剤開発

4-ブロモ-2-クロロ-6-メチルフェニル クロロアセテートの誘導体は、特にヒト乳がん腺癌(MCF7)などの癌細胞株に対する抗増殖特性について研究されています 。これらの化合物は、癌細胞の増殖を阻害する可能性があるため、合理的な創薬のためのリード化合物として役立ちます。

分子ドッキング研究

計算化学の分野では、この化合物は、活性化合物の受容体との結合様式を理解するために、分子ドッキング研究に使用されます 。このような研究は、薬物と標的分子間の相互作用を予測するのに役立ち、より高い有効性とより少ない副作用を持つ薬物を設計するために不可欠です。

薬理学研究

4-ブロモ-2-クロロ-6-メチルフェニル クロロアセテートは、さまざまな疾患に対するその効果を研究するために、薬理学研究に関与しています。 この化合物の誘導体は、抗炎症、抗菌、抗真菌、抗腫瘍活性などの薬効について分析されます .

生物活性

4-Bromo-2-chloro-6-methylphenyl chloroacetate, with the IUPAC name (4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and as an intermediate in the development of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is C₉H₈BrCl₂O₂, with a molecular weight of approximately 297.96 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and biological properties.

Structural Formula:

The biological activity of 4-bromo-2-chloro-6-methylphenyl chloroacetate can be attributed to its ability to interact with various biological targets. The electron-withdrawing effects of the halogens enhance electrophilic character, allowing the compound to participate in nucleophilic substitutions and other reactions that may impact biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-2-chloro-6-methylphenyl chloroacetate exhibit significant antimicrobial activity. A study evaluating the antimicrobial potential of chloroacetamides found that halogenated phenyl rings enhance lipophilicity, allowing better penetration through cell membranes. This property is crucial for compounds targeting Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as fungi such as Candida albicans .

Insecticidal and Acaricidal Activity

Compounds derived from halogenated phenols, including derivatives of 4-bromo-2-chloro-6-methylphenyl chloroacetate, have been identified as valuable intermediates in the synthesis of insecticides and acaricides. These compounds demonstrate effective pest control properties, which are essential in agricultural applications .

Study on Antimicrobial Activity

A quantitative structure-activity relationship (QSAR) analysis was conducted on various chloroacetamides, revealing that those with halogen substitutions showed enhanced antimicrobial efficacy. The study highlighted that compounds with a para-substituted halogenated phenyl ring were particularly effective against both Gram-positive and Gram-negative bacteria .

Synthesis and Evaluation

In a related study, researchers synthesized several derivatives of chlorinated phenols, including 4-bromo-2-chloro-6-methylphenyl chloroacetate. They evaluated their biological activities through standard antimicrobial testing, confirming their effectiveness against a range of pathogens .

Data Table: Biological Activity Overview

特性

IUPAC Name |

(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFRORIICZAWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。